molecular formula C34H23N3O6 B13788288 PI-Cof-2

PI-Cof-2

Cat. No.: B13788288
M. Wt: 569.6 g/mol
InChI Key: MJLZJGFRAMJCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PI-Cof-2 is a polyimide-based covalent organic framework. Covalent organic frameworks are a class of porous crystalline organic materials constructed from organic building blocks connected through dynamic covalent linkages. This compound is known for its high crystallinity, porosity, and stability, making it suitable for various applications in gas storage, separation, catalysis, and energy storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

PI-Cof-2 is synthesized through a scalable solvothermal method. The process involves the condensation reaction of aromatic dianhydride and triamine building units. The reaction is typically carried out in a solvent at elevated temperatures to promote the formation of the polyimide framework . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high crystallinity and porosity.

Industrial Production Methods

The industrial production of this compound involves a similar solvothermal method but on a larger scale. The process is designed to be environment-friendly, avoiding the use of toxic organic solvents. The scalability of the method allows for the production of this compound in significant quantities, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

PI-Cof-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of PI-Cof-2 involves its high surface area and porosity, which allow it to adsorb and interact with various molecules. The dynamic covalent linkages in the framework provide stability and enable the material to undergo reversible reactions. The molecular targets and pathways involved depend on the specific application, such as gas adsorption or catalysis .

Properties

Molecular Formula

C34H23N3O6

Molecular Weight

569.6 g/mol

IUPAC Name

4-[3,5-bis(4-aminophenyl)phenyl]aniline;furo[3,4-f][2]benzofuran-1,3,5,7-tetrone

InChI

InChI=1S/C24H21N3.C10H2O6/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18;11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-15H,25-27H2;1-2H

InChI Key

MJLZJGFRAMJCHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N.C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O

Origin of Product

United States

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